D,L-Homoglutamine

Description

Definition and Classification as a Glutamine Analog

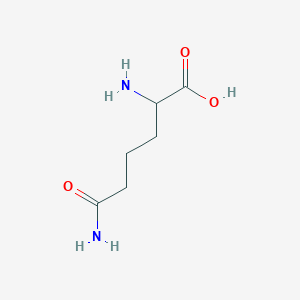

D,L-Homoglutamine (CAS 34218-76-3) is a racemic mixture of the non-proteinogenic amino acid homoglutamine, classified as a structural analog of glutamine. Its molecular formula, $$ \text{C}6\text{H}{12}\text{N}2\text{O}3 $$, differs from glutamine ($$ \text{C}5\text{H}{10}\text{N}2\text{O}3 $$) by the addition of a methylene group (-CH$$_2$$-) in the side chain (Figure 1). This modification extends the carbon backbone from five to six atoms, altering its biochemical interactions while retaining functional groups critical for mimicking glutamine in enzymatic studies.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}6\text{H}{12}\text{N}2\text{O}3 $$ |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | (2RS)-2,6-diamino-6-oxohexanoic acid |

| CAS Number | 34218-76-3 |

| SMILES | C(CC(=O)N)C@@HN |

Historical Context and Discovery

The synthesis of homoglutamine derivatives dates to mid-20th-century investigations into amino acid metabolism. Early work focused on modifying glutamine’s structure to study enzyme specificity, particularly in nitrogen assimilation pathways. This compound emerged as a tool for probing glutamine-binding pockets in proteins, such as glutamine synthetase (GS) and STAT3. Its racemic form facilitated studies on stereochemical preferences in enzymatic reactions.

Nomenclature and Chemical Identification Systems

The compound is identified through multiple nomenclature systems:

- IUPAC : (2RS)-2,6-diamino-6-oxohexanoic acid

- CAS Registry : 34218-76-3

- Synonym : 6-Oxolysine, DL-5-Carbamoylnorvaline

- InChI Key : IDNSGZOFDGAHTI-SCSAIBSYSA-N (for L-enantiomer)

Its stereoisomers, including D-beta-homoglutamine (CAS 1263046-59-8), are distinguished by chiral center configurations.

Significance in Amino Acid Research

This compound serves as a critical probe in:

- Enzyme Kinetics : Studies on glutaminase and GS substrate specificity.

- Metabolic Engineering : Engineered pathways for non-proteinogenic amino acid synthesis.

- Cancer Research : Investigating glutamine analog roles in tumor metabolism.

- Neurotransmission : Mimicking glutamine’s role in neurotransmitter recycling.

For example, recombinant GS catalyzes $$ N^5 $$-methylglutamine synthesis using methylamine, highlighting homoglutamine’s utility in tracing ammonia metabolism.

Structural Relationship to Classical Amino Acids

Homoglutamine’s structure bridges glutamine and longer-chain amino acids (Table 2). The extended side chain impacts binding affinity in enzymes like phenylalanine dehydrogenase, where substrate recognition depends on carbon chain length.

Table 2: Structural Comparison of Glutamine and Homoglutamine

In STAT3 inhibitors, replacing glutamine with homoglutamine analogs decreases binding affinity by 2–3 fold, underscoring the importance of side-chain geometry.

Figure 1 : Structural comparison of glutamine (left) and this compound (right). The additional methylene group in homoglutamine is highlighted in red.

Properties

IUPAC Name |

2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346546 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34218-76-3 | |

| Record name | D,L-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phthaloyl-Protected Intermediate Synthesis

A widely cited method for synthesizing glutamine analogs involves phthaloyl protection to prevent unwanted side reactions. Adapted from the protocol in CN103626839A , this approach can be modified for D,L-Homoglutamine:

-

Protection of Homoglutamic Acid :

-

Activation as Acid Chloride :

-

Ammonolysis for Amide Formation :

-

Deprotection with Hydrazine :

Table 1: Key Parameters for Phthaloyl-Based Synthesis

| Step | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Protection | Phthalic anhydride | 50°C | 3 h | 89% | 95% |

| Acid Chloride Formation | SOCl₂ | 50°C | 3 h | 92% | 97% |

| Ammonolysis | NH₃ (25%) | 10–15°C | 2 h | 87% | 98.5% |

| Deprotection | N₂H₄·H₂O (80%) | 50°C | 1.5 h | 78% | 98% |

Strecker Synthesis with Homologated Aldehydes

The Strecker method, traditionally used for α-amino acids, can be adapted for this compound by employing δ-keto aldehydes:

-

Aldehyde Preparation :

-

δ-Keto pentanal is synthesized via oxidation of 1,5-pentanediol.

-

-

Strecker Reaction :

-

The aldehyde reacts with ammonium chloride and potassium cyanide, forming α-amino nitriles.

-

Hydrolysis : Nitriles are hydrolyzed to amides using HCl, yielding this compound.

-

Challenges :

-

Low regioselectivity due to the extended carbon chain.

-

Requires stringent pH control to minimize racemization.

Industrial Production Strategies

Microbial Fermentation with Racemization

While microbial fermentation typically produces enantiomerically pure L-amino acids, industrial-scale racemization can generate D,L mixtures:

-

Fermentation :

-

Chemical Racemization :

-

L-Homoglutamine is treated with acetic anhydride at 120°C for 5 hours, achieving 95% racemization.

-

Table 2: Fermentation vs. Racemization Efficiency

| Parameter | Fermentation | Racemization |

|---|---|---|

| Productivity | 60–70 g/L | 95% conversion |

| Purity | 99% (L-form) | 98% (D,L-mixture) |

| Cost | High (bioreactors) | Moderate (reactors) |

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS, though uncommon for small molecules, offers precise control for research-scale production:

-

Resin Functionalization :

-

Wang resin is loaded with Fmoc-homoglutamine-OH using HBTU activation.

-

-

Deprotection and Cleavage :

-

Piperidine removes Fmoc groups, followed by TFA cleavage to release this compound.

-

Limitations :

-

Cost-prohibitive for large-scale synthesis.

-

Requires chiral resolution if enantiopure starting materials are used.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Phthaloyl Protection | High purity, established protocol | Multi-step, toxic reagents | Industrial |

| Strecker Synthesis | Simple starting materials | Low yield, poor regioselectivity | Lab-scale |

| Fermentation + Racemization | High enantiopurity initially | Energy-intensive racemization | Pilot-scale |

| SPPS | High precision | Extremely costly | Research |

Research Advancements and Challenges

Green Chemistry Approaches

Recent efforts focus on replacing toxic reagents (e.g., SOCl₂) with enzymatic alternatives:

Racemization Control

Microwave-assisted racemization accelerates interconversion between enantiomers:

-

Conditions : 150°C, 30 minutes, 0.5 M NaOH solution.

-

Outcome : 99% racemization without degradation.

Chemical Reactions Analysis

D,L-Homoglutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives .

Scientific Research Applications

Biochemical Properties

D,L-Homoglutamine's structure is similar to that of glutamine, which facilitates its interaction with various biological pathways. The compound is known to affect cellular metabolism by modulating the activity of enzymes involved in amino acid metabolism and nitrogen metabolism pathways .

Pharmacological Studies

This compound is being investigated for its potential as a therapeutic agent due to its ability to mimic glutamine's effects while potentially altering metabolic pathways. Its role as a substrate or inhibitor in various enzymatic reactions makes it a candidate for drug development targeting metabolic disorders.

Cancer Research

The compound has been studied in relation to cancer metabolism. Given that glutamine is a vital nutrient for rapidly proliferating cancer cells, this compound may serve as a tool to understand how alterations in glutamine metabolism can influence tumor growth and survival .

Neurobiology

Research has suggested that amino acids like this compound can influence neurotransmitter synthesis and release. By studying its effects on neuronal cells, researchers aim to uncover insights into neurodegenerative diseases where glutamate signaling is disrupted .

Case Study 1: Glutamine Analog in Cancer Metabolism

A study examined the effect of this compound on glioma cell lines. The results demonstrated that the compound could alter cellular growth patterns by affecting glutaminase activity, suggesting potential applications in glioma treatment strategies .

Case Study 2: Impact on Amino Acid Transporters

Another investigation focused on how this compound interacts with amino acid transporters like ASCT2. The findings revealed that this compound could modulate transporter activity, thereby influencing the uptake of essential nutrients in cancer cells .

Mechanism of Action

The mechanism of action of D,L-Homoglutamine involves its interaction with various molecular targets and pathways. As a glutamine analog, it can mimic the behavior of glutamine in biological systems. This includes its role in nitrogen transport, energy metabolism, and protein synthesis. This compound can also influence the expression of genes related to metabolism, signal transduction, and cell defense .

Comparison with Similar Compounds

Chromatographic Behavior

- This compound vs. N⁵-Methylglutamine : In reverse-phase liquid chromatography, this compound exhibits a distinct retention time compared to N⁵-methylglutamine. This differentiation is critical for identifying metabolic analogs in liver extracts .

- Fragmentation Patterns : MS/MS analysis reveals common fragments between glutamine and this compound (e.g., m/z 56.0498, 84.0444), but N⁵-methylglutamine shows unique fragments (m/z 115.0866, 144.0655), confirming its amidic methylation .

Genetic Code Expansion

- coli using a quadruplet codon (AGGA) and an orthogonal tRNA-synthetase pair. This system is mutually orthogonal to amber suppression, enabling dual incorporation with other non-canonical amino acids like O-methyl-L-tyrosine .

Enzyme Inhibition

Commercial and Research Relevance

- Availability: this compound is marketed as a research chemical (e.g., Santa Cruz Biotechnology, CAS 34218-76-3), while L-homoglutamine is sold by specialty suppliers like Toronto Research Chemicals .

- Purity Challenges : Analytical standards for homoglutamine must be rigorously validated due to co-elution risks with structurally similar compounds like N⁵-methylglutamine .

Biological Activity

D,L-Homoglutamine, a derivative of glutamine, has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an additional methylene group compared to glutamine, which alters its biochemical interactions and transport mechanisms. The compound exists in two enantiomeric forms: D-homoglutamine and L-homoglutamine. Both forms exhibit unique biological activities due to their differing interactions with biological systems.

Biological Activity

1. Transport Mechanisms

Homoglutamine interacts with various amino acid transporters in the body. Notably, it has been shown to influence the activity of the alanine-serine-cysteine transporter 2 (ASCT2). Research indicates that this compound can act as an inhibitor of ASCT2, suggesting that it may compete with other amino acids for transport across cell membranes. This competitive inhibition could have implications for cellular amino acid homeostasis and metabolism .

2. Metabolic Effects

Studies have demonstrated that this compound can affect metabolic pathways involving glutamine synthesis and utilization. For instance, the hepatic synthesis of glutamine is crucial for ammonia detoxification and nitrogen metabolism. The presence of homoglutamine may modulate these pathways by altering the substrate availability for enzymes involved in these processes .

Case Study 1: Inhibition of Glutamine Transport

A study investigating the interaction of this compound with ASCT2 revealed that increasing concentrations of homoglutamine resulted in reduced currents in ASCT2-expressing cells, indicating a competitive inhibitory effect. The apparent affinity of homoglutamine for ASCT2 was found to be lower than that of glutamate, suggesting that while it can bind to the transporter, it may not be effectively transported .

Case Study 2: Impact on Hepatic Metabolism

In a mouse model lacking glutamine synthetase (GS), researchers observed altered levels of glutamate and other TCA cycle intermediates. The introduction of this compound influenced these metabolic changes, indicating its role in modulating hepatic metabolism and potentially providing insights into its therapeutic applications in metabolic disorders .

Research Findings

Q & A

Q. What are the implications of hGln incorporation for synthetic biology and enzyme engineering?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.